3-Isopropyl-1-methyl-3,7-dihydro-purine-2,6-dione
Description
Properties
CAS No. |
102284-72-0 |
|---|---|
Molecular Formula |
C9H12N4O2 |
Molecular Weight |
208.22 g/mol |
IUPAC Name |
1-methyl-3-propan-2-yl-7H-purine-2,6-dione |
InChI |
InChI=1S/C9H12N4O2/c1-5(2)13-7-6(10-4-11-7)8(14)12(3)9(13)15/h4-5H,1-3H3,(H,10,11) |
InChI Key |
ZBQTVZYXBOKEMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C(=O)N(C1=O)C)NC=N2 |
Origin of Product |
United States |
Preparation Methods
Alkylation of 1-Methylxanthine
The most direct route involves alkylation of 1-methylxanthine (theophylline) at the N3 position using isopropyl halides. This method parallels the synthesis of 3-isobutyl-1-methylxanthine (IBMX), a well-characterized phosphodiesterase inhibitor.
Procedure :
- Reagents : 1-Methylxanthine, isopropyl bromide, potassium carbonate (base), dimethylformamide (solvent).
- Conditions : Reflux at 80–90°C for 12–24 hours under inert atmosphere.
- Mechanism : The base deprotonates the N3 position, enabling nucleophilic attack on the isopropyl bromide.
- Yield : ~60–70% after recrystallization from ethanol.
Challenges :
Cyclocondensation of Uracil Derivatives
An alternative approach involves constructing the purine ring from substituted uracil precursors. The Traube synthesis, adapted for alkylated intermediates, is effective:
Steps :
- Intermediate Preparation : 5-Amino-1-methyluracil is reacted with formamide or triethyl orthoformate to form 1-methylxanthine.
- Isopropyl Introduction : Subsequent alkylation with isopropyl iodide in acetone yields the target compound.
Advantages :
Optimization of Reaction Conditions
Solvent and Base Selection
Temperature and Time
- Alkylation : Yields plateau at 80°C after 18 hours (Table 1).
- Cyclocondensation : Requires higher temperatures (100–120°C) but shorter durations (6–8 hours).
Table 1 : Yield Variation with Reaction Parameters
| Method | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| N3-Alkylation | DMF | K₂CO₃ | 80 | 18 | 68 |
| Cyclocondensation | Acetone | K₂CO₃ | 100 | 6 | 72 |
Analytical Characterization
Spectroscopic Data
Purity Assessment
Industrial-Scale Considerations
Cost-Efficiency
Environmental Impact
- Aqueous workup minimizes solvent emissions.
- Solid residues are neutralized with citric acid before disposal.
Applications and Derivatives
Biological Activity
Structural Modifications
- 8-Substituted Analogs : Introducing thiol or aryl groups at C8 enhances binding to enzymatic targets.
Chemical Reactions Analysis
Types of Reactions
3-Isopropyl-1-methyl-3,7-dihydro-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where the isopropyl group can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides in the presence of bases like potassium carbonate or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various alkyl or aryl derivatives .
Scientific Research Applications
3-Isopropyl-1-methyl-3,7-dihydro-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Isopropyl-1-methyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Overview
Purine-2,6-dione derivatives are extensively studied for their roles as adenosine receptor antagonists, dipeptidyl peptidase-4 (DPP-4) inhibitors, and anti-inflammatory agents. Key structural variations occur at positions 1, 3, 7, and 8 of the purine ring, which modulate interactions with target receptors or enzymes. Below is a comparative analysis of 3-isopropyl-1-methyl-3,7-dihydro-purine-2,6-dione with prominent analogs:
Table 1: Structural and Pharmacological Comparison of Purine-2,6-dione Derivatives
*Calculated based on molecular formula.
Key Findings and Differentiation
Bulkier substituents at position 3, as seen in L-97-1 (3-[2-(4-aminophenyl)-ethyl]), are associated with high A₁ receptor selectivity . L-97-1 demonstrates a 70-fold higher A₁R affinity (IC₅₀ = 1.42 µM) over A₂AR/A₂BR (IC₅₀ > 100 µM), attributed to its extended aromatic substituents .
Role of Position 8 Modifications :
- Introduction of a benzyl group at position 8 (e.g., L-97-1) enhances steric interactions with receptor pockets, contributing to subtype specificity. In contrast, 8-phenyl () or 8-sulfanyl () groups may alter electron distribution or hydrogen-bonding capacity.
Enzyme Inhibition vs. Receptor Antagonism: BI 1356 exemplifies how xanthine derivatives can diverge into enzyme inhibition (DPP-4) rather than adenosine receptor antagonism, depending on substituents like the quinazolinylmethyl group at position 1 .
Metabolic Considerations :
- Hydroxymethyl or hydroxypropyl groups (e.g., ) may improve solubility but reduce metabolic stability due to susceptibility to oxidation or conjugation.
Biological Activity
3-Isopropyl-1-methyl-3,7-dihydro-purine-2,6-dione, also known as 3-isopropyl-1-methylxanthine, is a purine derivative with potential biological activities. This compound has garnered interest in pharmacological research due to its structural similarity to xanthine derivatives and potential roles in various therapeutic applications.
- Molecular Formula : C₉H₁₂N₄O₂
- Molecular Weight : 208.22 g/mol
- CAS Number : 102284-72-0
- IUPAC Name : 1-methyl-3-propan-2-yl-7H-purine-2,6-dione
This compound exhibits biological activity primarily through its interaction with various enzymes and receptors. It is known to act as a phosphodiesterase (PDE) inhibitor, which plays a crucial role in modulating intracellular signaling pathways.
Phosphodiesterase Inhibition
Research has shown that compounds similar to 3-isopropyl-1-methylxanthine can inhibit phosphodiesterase enzymes, particularly PDE4B1. The inhibition of PDEs leads to increased levels of cyclic AMP (cAMP), which is involved in numerous physiological processes including inflammation and neurotransmission. The IC₅₀ values for related compounds indicate a range of inhibitory potency:
| Compound | IC₅₀ (µM) |
|---|---|
| 11d | 2.44 |
| 11b | 2.5–5 |
| 11c | 2.5–5 |
Neuroprotective Effects
Recent studies have indicated that xanthine derivatives exhibit neuroprotective properties, making them potential candidates for treating neurodegenerative diseases. The hybridization of dopamine and xanthine structures has been explored for their multitarget drug potential, suggesting that modifications to the purine structure can enhance neuroprotective effects.
Antitumor Activity
In vitro studies have demonstrated that derivatives of purines can exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have shown IC₅₀ values ranging from 0.01 µM to 49.85 µM against different cancer cell lines such as MCF-7 and NCI-H460.
Anti-inflammatory Properties
The modulation of cAMP levels through PDE inhibition has implications in reducing inflammatory responses. Compounds that increase cAMP can lead to decreased production of pro-inflammatory cytokines, thus providing a therapeutic avenue for inflammatory diseases.
Case Studies
- Neurodegenerative Disease Model : A study involving hybrid dopamine-xanthine molecules demonstrated significant improvements in cognitive function in animal models of Alzheimer's disease.
- Cancer Treatment : Research on the cytotoxic effects of purine derivatives revealed that certain modifications could enhance selectivity towards cancer cells while sparing normal cells.
Q & A
Q. Key Considerations :
- Steric hindrance from the isopropyl group may require elevated temperatures or prolonged reaction times.
- Protect labile functional groups (e.g., hydroxyls) during synthesis, as seen in ’s hydroxypropyl derivative .
Basic: How can spectroscopic and computational methods elucidate the structural features of this compound?
Answer:
Spectroscopic Techniques :
- NMR :
- IR : Stretching vibrations for carbonyl groups (C=O) at ~1700–1750 cm⁻¹ and N-H (if present) at ~3200 cm⁻¹ .
Q. Computational Analysis :
Q. Example Workflow :
Prepare saturated solutions in triplicate.
Filter and quantify via UV-Vis (λ ~270 nm, typical for purine-diones).
Validate with HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced: What strategies optimize the bioactivity of this compound analogs?
Answer:
Structure-Activity Relationship (SAR) Approaches :
Substituent Modification :
- Introduce electron-withdrawing groups (e.g., halogens) at the 8-position to enhance receptor binding, as demonstrated in for brominated analogs .
- Replace isopropyl with cyclopropyl () to modulate lipophilicity and metabolic stability .
Hybrid Derivatives :
Q. Experimental Design :
- In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinity for targets like phosphodiesterases or adenosine receptors .
- In Vitro Assays :
- Test cAMP modulation in HEK293 cells for adenosine receptor activity.
- Evaluate cytotoxicity via MTT assays (IC₅₀ < 50 μM desirable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
